molecular formula C12H10O3 B15096531 5-(m-Tolyloxy)furan-2-carbaldehyde

5-(m-Tolyloxy)furan-2-carbaldehyde

Cat. No.: B15096531
M. Wt: 202.21 g/mol
InChI Key: ICBPMPJUZONVCC-UHFFFAOYSA-N
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Description

5-(m-Tolyloxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a furan ring substituted with a m-tolyloxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyloxy)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with m-tolyl alcohol in the presence of a suitable catalyst. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, resulting in the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 5-(m-Tolyloxy)furan-2-carboxylic acid.

    Reduction: 5-(m-Tolyloxy)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(m-Tolyloxy)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(m-Tolyloxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(p-Tolyloxy)furan-2-carbaldehyde: Similar structure but with a p-tolyloxy group instead of m-tolyloxy.

    5-(o-Tolyloxy)furan-2-carbaldehyde: Similar structure but with an o-tolyloxy group instead of m-tolyloxy.

    5-(Phenoxy)furan-2-carbaldehyde: Similar structure but with a phenoxy group instead of m-tolyloxy.

Uniqueness

5-(m-Tolyloxy)furan-2-carbaldehyde is unique due to the specific positioning of the m-tolyloxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its o- and p-tolyloxy counterparts .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-(3-methylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-9-3-2-4-10(7-9)14-12-6-5-11(8-13)15-12/h2-8H,1H3

InChI Key

ICBPMPJUZONVCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

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